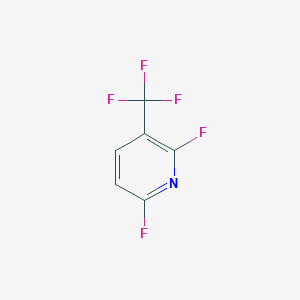

2,6-Difluoro-3-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2,6-Difluoro-3-(trifluoromethyl)pyridine involves introducing fluorine and trifluoromethyl substituents onto a pyridine ring. Various synthetic routes exist, including fluorination and trifluoromethylation reactions. Researchers have explored different methods to achieve high yields and selectivity in the synthesis of this compound .

Molecular Structure Analysis

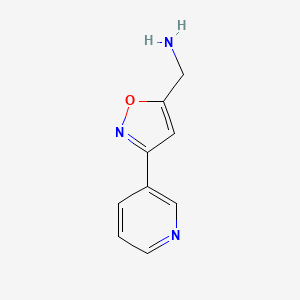

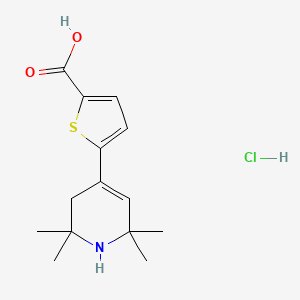

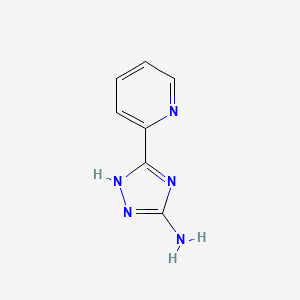

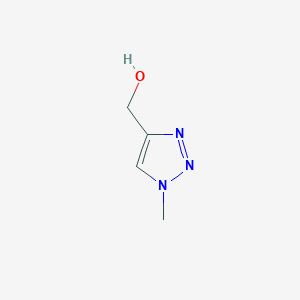

The molecular structure of 2,6-Difluoro-3-(trifluoromethyl)pyridine is crucial for understanding its properties and reactivity. The pyridine ring provides aromaticity, while the fluorine and trifluoromethyl groups contribute to its unique characteristics. Analyzing bond lengths, angles, and electronic distribution within the molecule helps elucidate its behavior in various environments .

Chemical Reactions Analysis

This compound participates in diverse chemical reactions due to its functional groups. Some notable reactions include nucleophilic substitution, electrophilic aromatic substitution, and metal-catalyzed transformations. Researchers have investigated its reactivity with different reagents and catalysts, leading to the development of novel synthetic methodologies .

科学的研究の応用

Synthesis and Functionalization

2,6-Difluoro-3-(trifluoromethyl)pyridine plays a crucial role in the synthesis and functionalization of various compounds. It serves as a key ingredient in the synthesis of polyhalogenated heterocyclic compounds, which are useful in creating multifunctional pyridine derivatives (Benmansour, Chambers, Sandford, McGowan, Dahaoui, Yufit, & Howard, 2001). Additionally, the compound is vital in developing trifluoromethyl-substituted pyridines and quinolines, which have applications in organic synthesis and material science (Schlosser & Marull, 2003).

Organic Chemistry and Material Science

In organic chemistry, this compound contributes significantly to the creation of diverse chemical structures. It's used in reactions such as lithiation and nucleophilic substitution, which are foundational processes in organic synthesis (Benmansour, Chambers, Sandford, Dahaour, & Yufit, 2000). Furthermore, it's instrumental in the synthesis of fluorinated polyimides, which are materials known for their high thermal stability and low dielectric constants, useful in electronic applications (Madhra, Salunke, Banerjee, & Prabha, 2002).

Coordination Chemistry and Biological Applications

In coordination chemistry, 2,6-Difluoro-3-(trifluoromethyl)pyridine is part of the synthesis of complex compounds involving elements like cobalt and zinc. These compounds have potential applications in molecular geometry and catalysis (Koz, Özdemir, Astley, Dinçer, & Astley, 2010). Additionally, the compound is studied for its interactions with DNA and antimicrobial properties, indicating its potential in biomedical research (Vural & Kara, 2017).

Agricultural Chemistry

In the field of agriculture, derivatives of this compound have been incorporated into molecules with significant biological properties, particularly in crop protection. These derivatives have been used in the development of fungicides, herbicides, insecticides, and nematicides (Burriss, Edmunds, Emery, Hall, Jacob, & Schaetzer, 2018).

特性

IUPAC Name |

2,6-difluoro-3-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOSKGHWFHZLCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482806 |

Source

|

| Record name | 2,6-difluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-3-(trifluoromethyl)pyridine | |

CAS RN |

58584-98-8 |

Source

|

| Record name | 2,6-difluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)